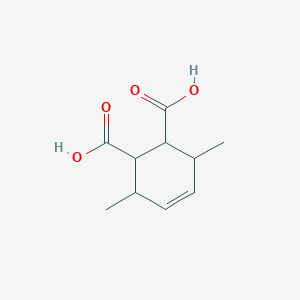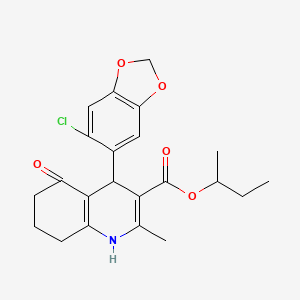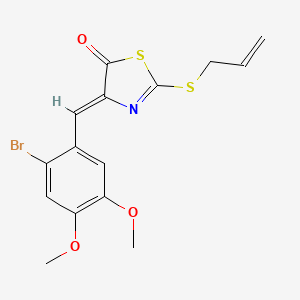![molecular formula C15H16N2O4S B5224756 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B5224756.png)
4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide, also known as MBASB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MBASB is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in various applications.
作用机制
4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide exerts its effects through various mechanisms, depending on the application. As a fluorescent probe, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is cleaved by proteases, resulting in the release of a fluorescent signal, which can be detected using various techniques. As an anticancer agent, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. As an antibacterial agent, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide inhibits bacterial growth by interfering with bacterial cell wall synthesis.
Biochemical and Physiological Effects
4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide has been shown to have various biochemical and physiological effects. As a fluorescent probe, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide can be used to detect protease activity in biological samples, providing valuable information about various physiological processes. As an anticancer agent, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide has been shown to inhibit cancer cell growth and induce apoptosis, providing a potential therapeutic option for cancer treatment. As an antibacterial agent, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide has been shown to inhibit bacterial growth, providing a potential alternative to traditional antibiotics.
实验室实验的优点和局限性
4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide has various advantages and limitations for lab experiments. One of the advantages of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is its specificity for proteases, making it a valuable tool for studying protease activity in biological samples. Additionally, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is a fluorescent probe, making it easy to detect and quantify protease activity. However, one of the limitations of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is its potential toxicity, which can affect the results of lab experiments. Additionally, the synthesis of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide can be complex and time-consuming, which can limit its availability for lab experiments.
未来方向
There are various future directions for the study of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide. One potential direction is the development of novel fluorescent probes based on 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide, which can be used to detect other enzymes involved in various physiological processes. Additionally, the study of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide as an anticancer agent can be further explored to determine its potential use in combination with other anticancer agents. Furthermore, the study of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide as an antibacterial agent can be expanded to determine its potential use in treating antibiotic-resistant bacterial infections.
Conclusion
In conclusion, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is a sulfonamide derivative that has gained significant attention in scientific research due to its unique properties. 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide has been synthesized through various methods and has shown promising results in various applications, including as a fluorescent probe, anticancer agent, and antibacterial agent. 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide exerts its effects through various mechanisms, depending on the application, and has various advantages and limitations for lab experiments. There are various future directions for the study of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide, including the development of novel fluorescent probes and the exploration of its potential use in combination with other anticancer agents and in treating antibiotic-resistant bacterial infections.
合成方法
4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide can be synthesized through various methods, including the reaction of 4-aminobenzenesulfonamide with 4-methoxybenzyl chloride in the presence of a base. Another method involves the reaction of 4-methoxybenzylamine with 4-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group to an amino group. The synthesis of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is a complex process that requires careful attention to detail and precise conditions to obtain high yields.
科学研究应用
4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is its use as a fluorescent probe for the detection of protease activity. 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is a substrate for various proteases, including cathepsins, which are involved in various physiological processes, including immune response, apoptosis, and tissue remodeling. 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide has also been studied for its potential use as an anticancer agent. Studies have shown that 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide can inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide has been studied for its potential use as an antibacterial agent.
属性
IUPAC Name |
4-[(4-methoxyphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-13-6-2-11(3-7-13)10-17-22(19,20)14-8-4-12(5-9-14)15(16)18/h2-9,17H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHNMTHSTBJORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-({[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5224677.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B5224680.png)
![N-(4-fluorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5224687.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]tetrahydro-2H-pyran-4-carboxamide trifluoroacetate](/img/structure/B5224694.png)



![[1-[2-(difluoromethoxy)benzyl]-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5224767.png)
![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate](/img/structure/B5224772.png)




![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5224796.png)